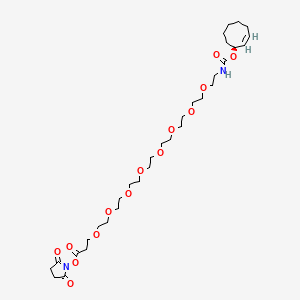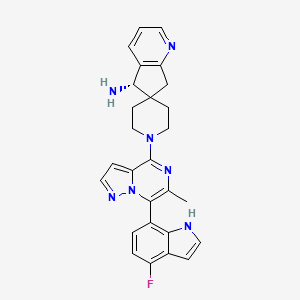
Shp2-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shp2-IN-21 is a small molecule inhibitor that targets Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase involved in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting SHP2’s activity and disrupting oncogenic signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-21 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a suitable starting material with reagents such as acyl chlorides or anhydrides under controlled conditions to form an intermediate compound.
Coupling Reaction: Intermediate A is then coupled with another intermediate (Intermediate B) using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Final Product Formation: The final step involves purification and characterization of this compound using techniques like column chromatography and NMR spectroscopy
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and large-scale purification techniques such as crystallization and preparative HPLC .
Análisis De Reacciones Químicas
Types of Reactions
Shp2-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Aplicaciones Científicas De Investigación
Shp2-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the biological functions of SHP2 and its involvement in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated SHP2 activity.
Industry: Utilized in drug discovery and development programs to identify and optimize new SHP2 inhibitors
Mecanismo De Acción
Shp2-IN-21 exerts its effects by binding to the allosteric site of SHP2, inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By blocking SHP2 activity, this compound can reduce cancer cell growth and enhance the efficacy of other anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
SHP099: Another SHP2 inhibitor with a similar mechanism of action.
RMC-4550: A potent SHP2 inhibitor used in preclinical studies.
TNO155: An SHP2 inhibitor currently in clinical trials for cancer treatment .
Uniqueness of Shp2-IN-21
This compound is unique due to its specific binding affinity and selectivity for SHP2. It has shown promising results in preclinical studies, demonstrating potent inhibition of SHP2 activity and significant anticancer effects. Its unique chemical structure and mechanism of action make it a valuable tool for studying SHP2-related pathways and developing new therapeutic strategies .
Propiedades
Fórmula molecular |
C27H26FN7 |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
(5S)-1'-[7-(4-fluoro-1H-indol-7-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C27H26FN7/c1-16-24(19-4-5-20(28)17-6-11-31-23(17)19)35-22(7-12-32-35)26(33-16)34-13-8-27(9-14-34)15-21-18(25(27)29)3-2-10-30-21/h2-7,10-12,25,31H,8-9,13-15,29H2,1H3/t25-/m1/s1 |
Clave InChI |
TXYIIUMBLYKJPV-RUZDIDTESA-N |
SMILES isomérico |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7 |
SMILES canónico |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C7C(=C(C=C6)F)C=CN7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


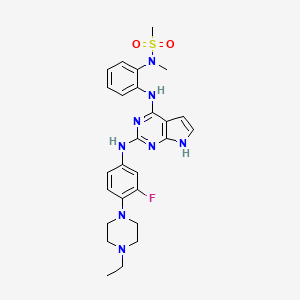
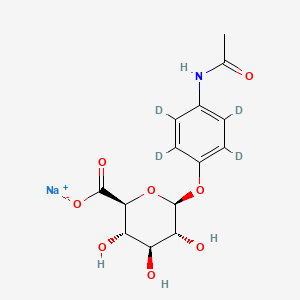
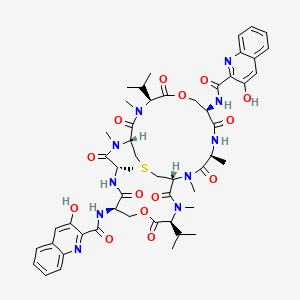

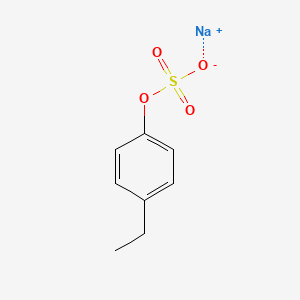
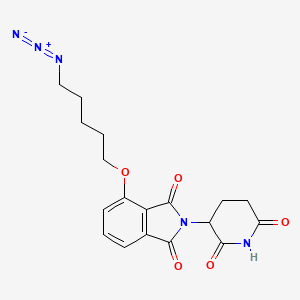
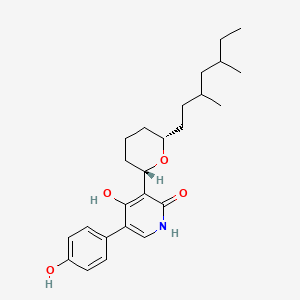
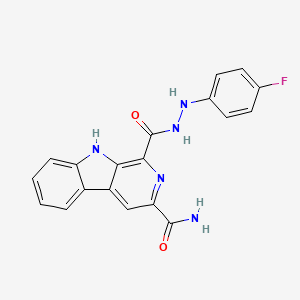
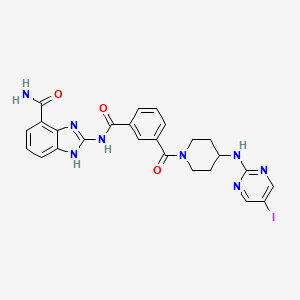
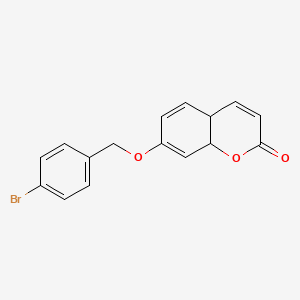
![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)
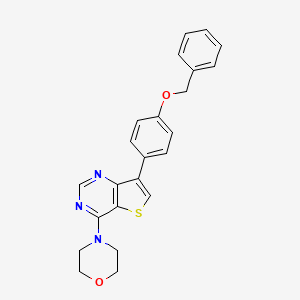
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
